molecular formula C10H10BrN5NaO5PS B159671 8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

Cat. No.: B159671
M. Wt: 446.15 g/mol
InChI Key: SKJLJCVVXRNYGJ-QKAIHBBZSA-M
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Mechanism of Action

Target of Action

The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt or Rp-8-bromo-Cyclic AMPS, is cAMP-dependent protein kinases (PKAs) . PKAs are a group of enzymes that are involved in cellular signal transduction pathways and play a crucial role in regulating various cellular functions.

Mode of Action

Rp-8-bromo-Cyclic AMPS is a cell-permeable cAMP analog . It acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases . This means it binds to PKAs without activating them, resulting in competitive inhibition .

Biochemical Pathways

The compound’s action primarily affects the cAMP signaling pathway . By antagonizing the activation of PKAs, it modulates the downstream effects of this pathway. The exact downstream effects can vary depending on the specific cellular context, but they often involve changes in gene expression and cellular metabolism.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Rp-8-bromo-Cyclic AMPS are not readily available, it’s known that the compound is a crystalline solid with solubility in DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (0.5 mg/ml), and PBS (pH 7.2, 10 mg/ml) . These properties suggest that the compound could have reasonable bioavailability, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of Rp-8-bromo-Cyclic AMPS’s action depend on the specific context in which it is used. It’s known that the compound can effectively antagonize camp-dependent activation of pkas . This can lead to a variety of effects, such as changes in gene expression and cellular metabolism.

Action Environment

The action, efficacy, and stability of Rp-8-bromo-Cyclic AMPS can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can interact with PKAs could potentially influence the compound’s efficacy.

Preparation Methods

The synthesis of Rp-8-bromo-Cyclic AMPS sodium salt involves the substitution of hydrogen in position 8 of the nucleobase with bromine and the modification of one of the two exocyclic oxygen atoms in the cyclic phosphate moiety with sulfur . The synthetic route typically involves the following steps:

    Bromination: Introduction of a bromine atom at the 8-position of the adenine base.

    Phosphorothioation: Substitution of an exocyclic oxygen atom with sulfur in the cyclic phosphate moiety.

    Cyclization: Formation of the cyclic phosphate ring.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Rp-8-bromo-Cyclic AMPS sodium salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include brominating agents, sulfurizing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biochemical Research Applications

1.1 Modulation of Cellular Signaling Pathways

Rp-8-Br-cAMPS is primarily utilized to investigate the cAMP signaling pathway, which is crucial for numerous cellular processes including metabolism, gene expression, and cell proliferation. By acting as a competitive inhibitor of PKAs, this compound allows researchers to dissect the role of cAMP in cellular signaling without activating downstream effects typically induced by natural cAMP.

1.2 Study of Cell Fusion and Differentiation

Research has demonstrated that Rp-8-Br-cAMPS can impair cell fusion processes in human trophoblast cells. This effect is attributed to its antagonistic action on PKAs, which are essential for trophoblast cell fusion into syncytiotrophoblasts, a critical step in placentation. Furthermore, it has been shown to induce differentiation in mesenchymal stem cells derived from Wharton’s jelly, highlighting its potential in regenerative medicine .

1.3 Investigation of Apoptosis and Cell Viability

Studies indicate that Rp-8-Br-cAMPS can influence apoptosis pathways. For instance, it has been used to treat choriocarcinoma BeWo cells to assess its effects on cell viability and morphological changes in response to apoptotic stimuli . The compound's ability to modulate apoptosis makes it valuable for cancer research, particularly in understanding tumor cell behavior.

Pharmacological Insights

2.1 Effects on Protein Kinase A Activation

The compound's primary mechanism involves competitive inhibition of PKAs, which are pivotal in mediating various cellular responses. By preventing the activation of these kinases, Rp-8-Br-cAMPS can alter downstream signaling pathways that affect cellular growth and differentiation .

2.2 Resistance to Hydrolysis

One of the notable features of Rp-8-Br-cAMPS is its resistance to hydrolysis by phosphodiesterases, making it a long-acting analog compared to other cAMP derivatives like 8-bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) . This property allows for prolonged experimental conditions without rapid degradation, facilitating more extended studies on cellular responses.

Case Studies and Experimental Findings

Study Objective Findings
Investigate the role of Rp-8-Br-cAMPS in plant cell divisionThe compound replaced cytokinin activity in tobacco tissue culture, indicating its potential as a plant growth regulator.
Assess effects on interleukin-1β actionRp-8-Br-cAMPS modulated inflammatory responses in cultured cells by inhibiting PKA-mediated pathways.
Evaluate effects on BeWo choriocarcinoma cellsTreatment led to significant changes in cell viability and apoptosis markers, suggesting therapeutic implications for cancer treatment.

Comparison with Similar Compounds

Rp-8-bromo-Cyclic AMPS sodium salt is unique due to its combination of bromine substitution in the adenine base and sulfur substitution in the cyclic phosphate moiety. Similar compounds include:

These compounds share structural similarities but differ in their specific substitutions and biological activities.

Biological Activity

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt (often abbreviated as Sp-8-Br-cAMPS) is a potent analog of cyclic adenosine monophosphate (cAMP) that exhibits significant biological activity. This compound is primarily known for its role as a metabolically stable activator of protein kinase A (PKA), making it a valuable tool in biochemical research and therapeutic applications.

  • Chemical Formula : C₁₀H₁₁BrN₅NaO₆P
  • Molecular Weight : 423.2 g/mol
  • CAS Number : 127634-20-2
  • Appearance : White to off-white powder
  • Solubility : Soluble in water or aqueous buffer

Sp-8-Br-cAMPS functions primarily as an agonist of PKA. Unlike natural cAMP, it is resistant to hydrolysis by phosphodiesterases, which prolongs its action within biological systems. This stability allows for sustained activation of downstream signaling pathways associated with cell proliferation, differentiation, and apoptosis.

Cell Proliferation and Differentiation

Research indicates that Sp-8-Br-cAMPS can promote cell division and differentiation in various cell types. For instance, in tobacco pith parenchyma tissue, it effectively replaces the cell-division-promoting activity of other cytokinin analogs . Additionally, it has been shown to enhance the differentiation of human induced pluripotent stem cells (iPSCs) into intestinal epithelial cells when combined with other agents like IBMX .

Apoptosis Induction

Sp-8-Br-cAMPS has been implicated in inducing apoptosis in cancer cell lines. In studies involving esophageal cancer cells, the compound was found to enhance apoptotic processes, suggesting its potential utility in cancer therapy . Furthermore, it influences gene expression related to apoptosis and cellular stress responses .

Vascular Endothelial Growth Factor (VEGF) Production

The compound has also been shown to stimulate VEGF production, which plays a crucial role in angiogenesis. This effect is particularly relevant in tissue engineering and regenerative medicine, where promoting blood vessel formation is essential for tissue viability .

Summary of Research Findings

Study Cell Type Effect Observed Reference
Tobacco Pith ParenchymaPlant CellsPromotes cell division
Human iPSCsStem CellsEnhances differentiation into intestinal epithelial cells
Eca-109 Esophageal CancerCancer CellsInduces apoptosis
Various Cell TypesMultipleStimulates VEGF production for angiogenesis

Case Studies

  • Tobacco Cell Division Study
    • Objective : To evaluate the effectiveness of Sp-8-Br-cAMPS in promoting cell division.
    • Findings : The compound demonstrated superior resistance to degradation compared to natural cAMP, leading to enhanced cell division rates.
  • Cancer Cell Apoptosis Study
    • Objective : To investigate the apoptotic effects of Sp-8-Br-cAMPS on esophageal cancer cells.
    • Findings : Significant induction of apoptosis was observed, highlighting its potential as a therapeutic agent against cancer.
  • VEGF Production in Tissue Engineering
    • Objective : To assess the role of Sp-8-Br-cAMPS in promoting angiogenesis.
    • Findings : The compound effectively induced VEGF production, suggesting applications in enhancing tissue regeneration.

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJLJCVVXRNYGJ-QKAIHBBZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
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8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
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8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
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8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
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8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Reactant of Route 6
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Customer
Q & A

Q1: How does Rp-8-Bromo-Cyclic AMPS affect the formation of syncytiotrophoblasts from cytotrophoblasts?

A1: Rp-8-Bromo-Cyclic AMPS acts as an antagonist of cyclic AMP (cAMP). [] The research demonstrates that the addition of cAMP analogs promotes syncytiotrophoblast formation, evidenced by the loss of E-cadherin and desmoplakin, markers of cell-cell adhesion, and an increase in the number of nuclei per syncytium. [] Conversely, Rp-8-Bromo-Cyclic AMPS and H-89 (a cAMP-dependent protein kinase catalytic subunit inhibitor) hinder cell fusion, suggesting that cAMP signaling pathways are crucial for syncytiotrophoblast formation. []

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